1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)-
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Overview
Description
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)-, (1S,2R)- is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as antifungal agents. The presence of fluorophenyl and triazolyl groups in the molecule suggests potential biological activity and utility in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.
Introduction of fluorophenyl groups: This step may involve nucleophilic aromatic substitution reactions.
Formation of the propanediol backbone: This can be synthesized through aldol condensation followed by reduction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: As a potential antifungal or antimicrobial agent.
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Industrial Applications: Potential use in the synthesis of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes, disrupting cellular processes and leading to antifungal or antimicrobial effects. The fluorophenyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: A triazole antifungal used to treat serious fungal infections.
Uniqueness
1,2-Propanediol, 1,2-bis(4-fluorophenyl)-1-phenyl-3-(1H-1,2,4-triazol-1-yl)- is unique due to its specific structural features, such as the combination of fluorophenyl and triazolyl groups, which may confer distinct biological activities and advantages over other similar compounds.
Properties
CAS No. |
107680-01-3 |
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Molecular Formula |
C23H19F2N3O2 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
(1S,2R)-1,2-bis(4-fluorophenyl)-1-phenyl-3-(1,2,4-triazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C23H19F2N3O2/c24-20-10-6-17(7-11-20)22(29,14-28-16-26-15-27-28)23(30,18-4-2-1-3-5-18)19-8-12-21(25)13-9-19/h1-13,15-16,29-30H,14H2/t22-,23-/m0/s1 |
InChI Key |
OTPWVHQERYFQFE-GOTSBHOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@](C2=CC=C(C=C2)F)([C@](CN3C=NC=N3)(C4=CC=C(C=C4)F)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C(CN3C=NC=N3)(C4=CC=C(C=C4)F)O)O |
Origin of Product |
United States |
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